molecular formula C13H14N2O B2977907 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 83516-69-2

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2977907
CAS RN: 83516-69-2
M. Wt: 214.268
InChI Key: JSRXRGNLTUGNFP-VOTSOKGWSA-N
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Description

The compound “6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone” is a novel pyridazin-3(2H)-one derivative . It has been synthesized and characterized by FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis and single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray diffraction . This technique provides detailed information about the arrangement of atoms in the crystal structure of the compound. Unfortunately, the specific details of the molecular structure are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone has been synthesized and characterized through various techniques including FT-IR, UV–vis, 1H- and 13C NMR, TGA/DTA thermal analysis, and single-crystal X-ray diffraction. Advanced computational methods like DFT/B3LYP with 6–31+G (d,p) basis set have been employed to calculate the molecular geometry, vibrational frequencies, electronic absorption spectra, chemical shift values, HOMO-LUMO analysis, and molecular electrostatic potential (MEP) surface maps. This rigorous characterization affirms the compound's stability and provides a foundation for exploring its potential applications in material science and pharmacology (Daoui et al., 2021).

Chemical Reactivity and Modification

The chemical structure of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone allows for various modifications, leading to the creation of a range of derivatives with potential pharmacological activities. These modifications can involve nucleophilic substitution reactions that introduce different functional groups, enhancing the molecule's reactivity and possibly its bioactivity. Sequential nucleophilic aromatic substitution processes have been demonstrated as effective methods for synthesizing polysubstituted pyridazinones, showcasing the compound's versatility as a scaffold in drug discovery (Pattison et al., 2009).

Potential Pharmacological Applications

The structural motif of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone is present in various compounds exhibiting significant pharmacological activities, including platelet aggregation inhibition and hypotensive effects. This suggests its potential utility in developing new therapeutic agents aimed at cardiovascular diseases. The specific pharmacological effects observed with certain derivatives highlight the importance of this chemical structure in medicinal chemistry research (Thyes et al., 1983).

Molecular Solubility and Drug Formulation

Understanding the solubility and thermodynamic behavior of 6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone derivatives is crucial for drug formulation. Studies have explored the solubility of related pyridazinone derivatives in various solvents, providing insights into their solvation behavior and potential bioavailability challenges. Such research is vital for developing effective drug delivery systems for compounds with low water solubility, ensuring their therapeutic efficacy (Shakeel et al., 2017).

properties

IUPAC Name

3-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-2-4-11(5-3-10)6-7-12-8-9-13(16)15-14-12/h2-7H,8-9H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRXRGNLTUGNFP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

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